molecular formula C7H4N2OS B1380210 [1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde CAS No. 1480005-25-1

[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde

Cat. No.: B1380210
CAS No.: 1480005-25-1
M. Wt: 164.19 g/mol
InChI Key: YXEAWTJMGDYYQB-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H4N2OS and its molecular weight is 164.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis in Organic Chemistry

1,3 Thiazolo[5,4-b]pyridine-2-carbaldehyde has been utilized in various synthesis processes in organic chemistry. For instance, Okumura et al. (1998) described its conversion into a complex ring system used in the synthesis of the macrocyclic antibiotic GE 2270 A, highlighting its relevance in antibiotic synthesis (Okumura et al., 1998). Similarly, Terzidis et al. (2010) reported its application in the synthesis of highly substituted thiazolo[3,2-a]pyridines, demonstrating its versatility in creating complex organic structures (Terzidis et al., 2010).

Development of Novel Materials

In the field of materials chemistry, the compound has been used for the synthesis of materials with unique physicochemical properties. Tokárová et al. (2018) explored its use in creating substituted thiophene-substituted bis(5,4-d)thiazoles, which have applications in materials science due to their unique UV-Vis and fluorescence properties (Tokárová & Biathová, 2018).

Antimicrobial Research

The antimicrobial applications of derivatives of 1,3 Thiazolo[5,4-b]pyridine-2-carbaldehyde have also been explored. El-Emary et al. (2005) synthesized derivatives containing the pyrazolyl moiety and evaluated their antimicrobial activities, contributing to the development of new antimicrobial agents (El-Emary et al., 2005).

Ligand Synthesis in Coordination Chemistry

The compound has been used in coordination chemistry for ligand synthesis. Ganjali et al. (2007) reported its application as a neutral ionophore in constructing an Er(III) membrane sensor, demonstrating its potential in analytical chemistry and sensor development (Ganjali et al., 2007).

Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-4-6-9-5-2-1-3-8-7(5)11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEAWTJMGDYYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.